



Application Notes and Protocols for AZD-5672 in Preclinical In Vivo Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5672 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 plays a crucial role in the migration of inflammatory cells, making it a key target in various inflammatory and infectious diseases. While **AZD-5672** has been investigated in clinical trials for rheumatoid arthritis, its potential as an in vivo imaging agent to visualize and quantify CCR5 expression non-invasively has not been explicitly reported.[1] These application notes provide a detailed, albeit prospective, framework for the utilization of radiolabeled **AZD-5672** in preclinical positron emission tomography (PET) imaging studies. The protocols outlined below are based on established methodologies for imaging similar chemokine receptors and their small-molecule antagonists.

Principle of the Method

The application of **AZD-5672** in PET imaging involves radiolabeling the molecule with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). Once administered in vivo, the radiolabeled **AZD-5672** will bind specifically to CCR5-expressing cells. The emitted positrons from the radionuclide will then be detected by a PET scanner, allowing for the non-invasive, three-dimensional visualization and quantification of CCR5 expression in real-time. This technique can be invaluable for studying disease progression, assessing therapeutic response to CCR5-targeted drugs, and understanding the biodistribution of the compound.



Potential Applications

- Oncology: To visualize CCR5 expression on tumor cells and in the tumor microenvironment.
- Immunology and Inflammation: To monitor the infiltration of CCR5-positive immune cells in inflammatory conditions such as rheumatoid arthritis and atherosclerosis.[2][3][4]
- Infectious Diseases: To image the distribution of CCR5-expressing cells that serve as reservoirs for pathogens like HIV.
- Drug Development: To assess the pharmacokinetics and target engagement of AZD-5672 or other CCR5 antagonists.

Data Presentation

The following tables provide a template for summarizing key quantitative data from in vivo imaging studies with radiolabeled **AZD-5672**.

Table 1: Radiolabeling Efficiency and Stability of [64Cu]Cu-AZD-5672

Parameter	Value
Precursor Concentration	e.g., 1 mg/mL
Radionuclide	⁶⁴ Cu
Chelator	e.g., DOTA
Radiochemical Yield	e.g., > 80%
Radiochemical Purity	e.g., > 95%
Molar Activity	e.g., > 50 GBq/μmol
In Vitro Stability (PBS, 2h)	e.g., > 98%
In Vivo Stability (Plasma, 1h)	e.g., > 90%

Table 2: In Vivo Biodistribution of [64Cu]Cu-**AZD-5672** in a Murine Model of Rheumatoid Arthritis (4h post-injection)



Organ/Tissue	% Injected Dose per Gram (%ID/g) ± SD (n=3)
Blood	e.g., 1.5 ± 0.3
Heart	e.g., 0.8 ± 0.2
Lungs	e.g., 2.1 ± 0.4
Liver	e.g., 15.2 ± 2.5
Spleen	e.g., 3.5 ± 0.7
Kidneys	e.g., 8.9 ± 1.1
Muscle	e.g., 0.5 ± 0.1
Bone	e.g., 1.1 ± 0.2
Inflamed Paw	e.g., 4.2 ± 0.6
Non-inflamed Paw	e.g., 1.0 ± 0.2

Table 3: Tumor-to-Background Ratios from PET Imaging with [64Cu]Cu-**AZD-5672** in a Xenograft Model

Time Post-Injection	Tumor-to-Muscle Ratio	Tumor-to-Blood Ratio
1 h	e.g., 3.1 ± 0.5	e.g., 2.5 ± 0.4
4 h	e.g., 5.8 ± 0.9	e.g., 4.9 ± 0.7
24 h	e.g., 8.2 ± 1.2	e.g., 7.1 ± 1.0

Experimental Protocols

Protocol 1: Radiolabeling of AZD-5672 with Copper-64

This protocol describes a hypothetical method for radiolabeling a DOTA-conjugated version of AZD-5672 with ^{64}Cu .

Materials:



- DOTA-conjugated AZD-5672 precursor
- Copper-64 chloride (⁶⁴CuCl₂) in 0.1 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5)
- Sterile, metal-free water
- C18 Sep-Pak cartridge
- Ethanol
- Saline for injection
- Radio-TLC or HPLC system for quality control

Procedure:

- To a sterile, metal-free microcentrifuge tube, add 10 μg of DOTA-AZD-5672 precursor dissolved in 10 μL of metal-free water.
- Add 100 μL of 0.1 M sodium acetate buffer (pH 5.5).
- Add 185-370 MBq (5-10 mCi) of ⁶⁴CuCl₂ to the reaction mixture.
- Gently vortex the mixture and incubate at 95°C for 30 minutes.
- Allow the reaction to cool to room temperature.
- Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.
- Purify the [64Cu]Cu-DOTA-AZD-5672 using a C18 Sep-Pak cartridge.
 - Pre-condition the cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with 10 mL of sterile water to remove unreacted 64Cu.



- Elute the final product with 0.5 mL of ethanol.
- Formulate the final product in sterile saline for injection, ensuring the final ethanol concentration is below 10%.
- Determine the final radioactivity and calculate the molar activity.

Protocol 2: In Vivo PET/CT Imaging in a Murine Model of Rheumatoid Arthritis

This protocol outlines the procedure for performing PET/CT imaging in a collagen-induced arthritis (CIA) mouse model.

Materials:

- CIA mouse model and control mice
- [64Cu]Cu-DOTA-**AZD-5672**
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Saline for injection

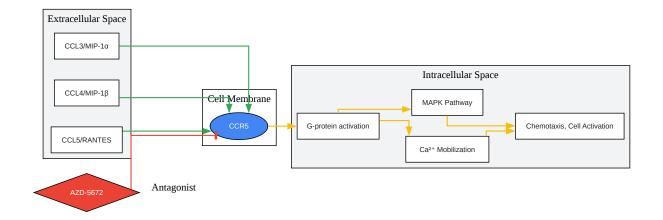
Procedure:

- Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
- Administer 5-10 MBq of [64 Cu]Cu-DOTA-**AZD-5672** via tail vein injection in a volume of 100-150 μ L.
- Allow for a 4-hour uptake period. During this time, the animal can be allowed to recover from anesthesia in its cage.
- At 4 hours post-injection, re-anesthetize the mouse and position it on the scanner bed.
- Perform a whole-body CT scan for anatomical reference and attenuation correction.



- Acquire a 15-minute static PET scan.
- Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM).
- Co-register the PET and CT images for analysis.
- Draw regions of interest (ROIs) on the inflamed and non-inflamed paws, as well as other organs of interest, to quantify the tracer uptake (expressed as %ID/g).

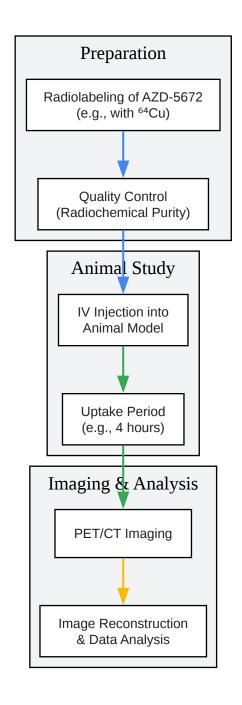
Visualizations



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Caption: CCR5 signaling pathway and the antagonistic action of AZD-5672.





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Caption: Experimental workflow for in vivo imaging with radiolabeled AZD-5672.

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